molecular formula C11H9NO2S B1414750 N-(3-hydroxyphenyl)thiophene-3-carboxamide CAS No. 1038266-33-9

N-(3-hydroxyphenyl)thiophene-3-carboxamide

Cat. No. B1414750
CAS RN: 1038266-33-9
M. Wt: 219.26 g/mol
InChI Key: IPQPRLVBBAGTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)thiophene-3-carboxamide (NHT-3) is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. NHT-3 is a member of the thiophene family of compounds, and is a derivative of thiophene-3-carboxylic acid. NHT-3 is a colorless crystalline solid with a molecular weight of 197.25 g/mol and a melting point of 145-147 °C.

Scientific Research Applications

Synthesis and Characterization

N-(3-hydroxyphenyl)thiophene-3-carboxamide and its derivatives have been synthesized and characterized in various studies. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized and characterized using techniques like X-ray diffraction and spectroscopic methods. The study applied DFT/B3LYP/6-311++G(d,p) theoretical level for calculating optimized geometry and chemical activity parameters, which showed good agreement with experimental geometrical parameters. The antimicrobial activity of the compound was also investigated against different microorganisms, demonstrating effective antibacterial activity. Additionally, molecular docking studies were conducted to understand the binding nature of the compound with lung cancer protein (PDB entry 1x2j) (Cakmak et al., 2022).

Chemical Rearrangements and Biological Activity

Chemical rearrangements involving thiophene-3-carboxamides have been studied, highlighting their potential in synthesizing complex molecular structures. For instance, thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation upon treatment with LDA, leading to the transformation of the dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).

Synthesis, Structure, and Cell Growth Effects

The synthesis, structure, and effects on cell growth of N-glycosyl-thiophene-2-carboxamides have been thoroughly investigated. These compounds were synthesized and assayed for their effects on DNA synthesis in bovine aortic endothelial cells or on the growth of synoviocytes. The study found that Per-O-acetylated analogues of the glycoconjugates were significantly more effective inhibitors compared to their non-acetylated counterparts, suggesting that lower potency observed for hydroxylated derivatives might be due to less efficient transport across the cell membrane. Additionally, the study explored the geometries of thiophene-2-carboxamides through DFT and Møller-Plesset (MP2) calculations, providing insights into the stability of different conformers (Rawe et al., 2006).

Antimicrobial and Docking Studies

Synthesis, characterization, and antimicrobial evaluation of various thiophene-2-carboxamides derivatives have been carried out, with a focus on understanding their biological activities. These studies include docking studies to understand the interaction mechanisms of these compounds with biological targets (Talupur et al., 2021).

properties

IUPAC Name

N-(3-hydroxyphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10-3-1-2-9(6-10)12-11(14)8-4-5-15-7-8/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQPRLVBBAGTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-hydroxyphenyl)thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-hydroxyphenyl)thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-hydroxyphenyl)thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-hydroxyphenyl)thiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-hydroxyphenyl)thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-hydroxyphenyl)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.